Lophophorine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lophophorine is discontinued (DEA controlled substance). This compound is a bioactive compound made by the Peyote cactus.

Applications De Recherche Scientifique

Pharmacological Properties

Lophophorine exhibits several pharmacological effects, primarily influencing the central nervous system. Its interactions with serotonin receptors have been a focal point of research.

Serotonergic Activity

Research indicates that this compound acts as a modulator of serotonergic systems, particularly affecting serotonin receptors such as 5-HT 1D, 5-HT 6, and 5-HT 7. In vitro studies have shown that this compound binds with high affinity to these receptors, suggesting its potential as a therapeutic agent for mood disorders and sleep disturbances .

Table 1: Binding Affinities of this compound at Selected Serotonin Receptors

| Receptor | K_i (nM) | pK_i ± SEM |

|---|---|---|

| 5-HT 1D | 117 | 6.93 ± 0.06 |

| 5-HT 6 | 170 | 6.77 ± 0.05 |

| 5-HT 7 | 394 | 6.41 ± 0.08 |

Hypnotic Effects

Clinical studies have documented the hypnotic properties of this compound, akin to those of other alkaloids derived from peyote. For instance, historical accounts describe its sedative effects, with doses as low as 20 mg inducing significant drowsiness and relaxation .

Treatment of Insomnia

The potential use of this compound in treating insomnia is promising. Research has indicated that it may provide a sleep-inducing effect without the habituation associated with traditional benzodiazepines .

Case Study: Pellotine vs. This compound

A comparative study on Pellotine (another alkaloid) revealed similar sleep-inducing properties, suggesting that this compound could be explored further for its therapeutic benefits in sleep disorders .

Toxicological Considerations

While this compound shows promise in therapeutic applications, it is vital to consider its toxicological profile:

Adverse Effects

High doses can lead to strychnine-like effects, including hypertension and circulatory issues. Management of overdose symptoms may require medications like phentolamine or chlorpromazine .

Table 2: Toxicological Profile of this compound

| Effect | Description |

|---|---|

| Hypertension | Can lead to severe cardiovascular complications |

| Neurological Symptoms | Painful pressure in the head; flushing |

| Duration | Effects typically resolve within 40 minutes |

Future Research Directions

The unique properties of this compound warrant further investigation into its applications:

Development of Novel Therapeutics

Given its interactions with serotonin receptors, future research could focus on synthesizing derivatives of this compound that enhance its efficacy and safety profile for treating psychiatric disorders.

Exploration in Ethnobotany

Understanding traditional uses among Indigenous populations may provide insights into additional therapeutic applications and cultural significance .

Propriétés

Numéro CAS |

17627-78-0 |

|---|---|

Formule moléculaire |

C13H17NO3 |

Poids moléculaire |

235.28 g/mol |

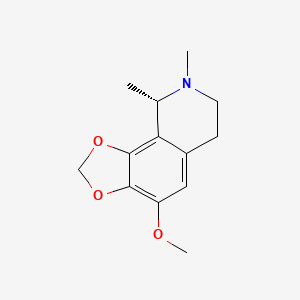

Nom IUPAC |

(9S)-4-methoxy-8,9-dimethyl-7,9-dihydro-6H-[1,3]dioxolo[4,5-h]isoquinoline |

InChI |

InChI=1S/C13H17NO3/c1-8-11-9(4-5-14(8)2)6-10(15-3)12-13(11)17-7-16-12/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1 |

Clé InChI |

PNFBXEKHLUDPIM-UHFFFAOYSA-N |

SMILES |

CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3 |

SMILES isomérique |

C[C@H]1C2=C3C(=C(C=C2CCN1C)OC)OCO3 |

SMILES canonique |

CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lophophorine; N-Methylanhalonine; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.